5-Bromo-2-methoxyphenyl trifluoromethanesulphonate
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 5-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Scientific Research Applications
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, which facilitates nucleophilic substitution reactions . In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which provides it with distinct reactivity and stability compared to other similar compounds. Some similar compounds include:
5-Bromo-2-methoxyphenyl acetate: This compound has an acetate group instead of a trifluoromethanesulphonate group, which affects its reactivity and applications.
5-Bromo-2-methoxyphenyl trifluoromethanesulfonamide: This compound has a trifluoromethanesulfonamide group, which also influences its chemical properties and uses.
Properties
Molecular Formula |
C8H6BrF3O4S |
---|---|
Molecular Weight |
335.10 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-6-3-2-5(9)4-7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
ZOGMEMQWZDKJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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